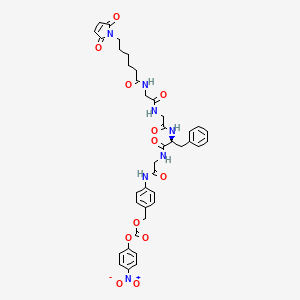

MC-Gly-Gly-Phe-Gly-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H41N7O12 |

|---|---|

Molecular Weight |

799.8 g/mol |

IUPAC Name |

[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1 |

InChI Key |

VZINFKOLHKBKRS-HKBQPEDESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MC-Gly-Gly-Phe-Gly-PAB-PNP: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Gly-Gly-Phe-Gly-PAB-PNP is a crucial linker molecule utilized in the burgeoning field of antibody-drug conjugates (ADCs). As a protease-cleavable linker, it serves as a stable bridge between a monoclonal antibody and a potent cytotoxic agent, ensuring targeted delivery of the payload to cancer cells. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the synthesis of ADCs, with a particular focus on those targeting the epidermal growth factor receptor (EGFR). Detailed experimental protocols, quantitative data, and visual diagrams of the underlying processes are presented to facilitate its use in research and drug development.

Introduction

Antibody-drug conjugates represent a revolutionary class of targeted cancer therapeutics. Their efficacy hinges on the synergistic combination of a highly specific monoclonal antibody and a potent cytotoxic drug, connected by a specialized linker. The linker's properties are paramount, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently release the payload upon internalization into the target cancer cell.

This compound is a prominent example of a protease-cleavable linker. Its design incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B and L, which are often overexpressed in the tumor microenvironment. This guide delves into the technical details of this linker, providing researchers with the necessary information for its successful implementation in ADC development.

Chemical Properties and Structure

This compound is a complex molecule with distinct functional components:

-

MC (Maleimidocaproyl): This group provides a reactive maleimide (B117702) moiety for covalent conjugation to thiol groups present on the antibody, typically on cysteine residues.

-

Gly-Gly-Phe-Gly: This tetrapeptide sequence serves as the cleavage site for lysosomal proteases.

-

PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following peptide cleavage, it undergoes a 1,6-elimination reaction to release the attached drug.

-

PNP (p-nitrophenyl): This is a leaving group that facilitates the conjugation of the cytotoxic payload to the PAB spacer.

| Property | Value | Reference |

| Chemical Formula | C39H41N7O12 | [1] |

| Molecular Weight | 799.79 g/mol | [1] |

| CAS Number | 2632342-16-4 | [1] |

| Purity | >96% | [1] |

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and release.

-

Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen, such as EGFR, on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis, forming an endosome.

-

Trafficking: The endosome containing the ADC traffics through the cell and fuses with a lysosome.

-

Cleavage and Release: Inside the acidic and enzyme-rich environment of the lysosome, proteases like cathepsin B and L recognize and cleave the Gly-Gly-Phe-Gly peptide sequence of the linker. This initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm.

-

Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Specific conditions may need to be optimized depending on the antibody and payload used.

Synthesis of the Drug-Linker Conjugate

This initial step involves the reaction of the this compound linker with the cytotoxic payload.

Materials:

-

This compound

-

Cytotoxic payload with a reactive amine or hydroxyl group

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dipeisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

-

Dissolve the cytotoxic payload in anhydrous DMF.

-

Add this compound to the solution in a slight molar excess.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature, monitoring its progress by HPLC or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Conjugation to the Monoclonal Antibody

This step involves the covalent attachment of the drug-linker conjugate to the monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., anti-EGFR) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Purified drug-linker conjugate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) columns for purification

Protocol:

-

Partially reduce the monoclonal antibody by adding a controlled molar excess of TCEP to expose free thiol groups on cysteine residues. Incubate at 37°C for a defined period.

-

Remove the excess TCEP using a desalting column.

-

Dissolve the drug-linker conjugate in DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for several hours to allow the maleimide group on the linker to react with the thiol groups on the antibody.

-

Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography.

-

Characterize the purified ADC to determine its concentration, DAR, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, and SEC-HPLC.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

-

Target cancer cell line (e.g., EGFR-positive)

-

Non-target cancer cell line (e.g., EGFR-negative) as a control

-

Cell culture medium and supplements

-

Purified ADC

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium.

-

Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound on both cell lines by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data

| ADC Component | Cell Line | IC50 (nM) | Reference |

| cMET-hemiasterlin ADC (GGFG linker) | EBC-1 | 0.02 | [3] |

| cMET-hemiasterlin ADC (GGFG linker) | HT-29 | 0.20 | [3] |

| cMET-hemiasterlin ADC (GGFG linker) | HCC827 | 0.58 | [3] |

| cMET-hemiasterlin ADC (GGFG linker) | BT-20 | 1.43 | [3] |

Note: The data presented is for a cMET-targeted ADC with a GGFG linker and hemiasterlin (B1673049) payload, and serves as an illustrative example of the potency achievable with this class of linkers.

Conclusion

This compound is a versatile and effective protease-cleavable linker for the development of next-generation antibody-drug conjugates. Its well-defined mechanism of action, which relies on the specific enzymatic cleavage within the lysosomal compartment of target cells, allows for the controlled release of potent cytotoxic agents, thereby enhancing the therapeutic window. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this linker in creating novel and effective targeted cancer therapies. Further research and development focused on optimizing the combination of this linker with various antibodies and payloads will undoubtedly lead to the creation of innovative and life-saving cancer treatments.

References

An In-depth Technical Guide to the Mechanism of Action of MC-Gly-Gly-Phe-Gly-PAB-PNP in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the MC-Gly-Gly-Phe-Gly-PAB-PNP linker system, a sophisticated component in the design of modern Antibody-Drug Conjugates (ADCs). This system is engineered for enhanced stability in circulation and specific, efficient release of cytotoxic payloads within target cancer cells.

Core Principles of the MC-GGFG-PAB-PNP Linker System

The this compound linker is a multi-component system designed for controlled drug release. It connects a monoclonal antibody (mAb) to a potent cytotoxic payload. Its efficacy is rooted in a sequence of events triggered by the specific microenvironment of the target cancer cell.

-

MC (Maleimidocaproyl): This component serves as the conjugation point to the antibody. It typically reacts with sulfhydryl groups on cysteine residues of the mAb, forming a stable covalent bond.

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1] This enzymatic cleavage is the primary release mechanism and is designed to occur after the ADC has been internalized by the target cell. The GGFG linker provides notable stability in the bloodstream, minimizing premature drug release and associated off-target toxicity.[1]

-

PAB (p-Aminobenzyl): This is a self-immolative spacer. Once the GGFG peptide is cleaved by Cathepsin B, the PAB moiety becomes chemically unstable and undergoes a rapid 1,6-elimination reaction. This spontaneous fragmentation ensures the release of the payload in its active form.

-

PNP (p-Nitrophenyl): The p-nitrophenyl group functions as a leaving group, typically in the form of a p-nitrophenyl carbonate. This creates an activated site on the linker that facilitates the covalent attachment of the cytotoxic payload, which commonly has a hydroxyl or amine functional group for this reaction.[2]

Mechanism of Action: A Step-by-Step Cascade

The therapeutic action of an ADC utilizing the MC-GGFG-PAB-PNP linker is a sequential process that ensures targeted cell killing while minimizing systemic exposure to the cytotoxic agent.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the GGFG linker remains stable. The mAb component directs the ADC to the target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the GGFG peptide sequence between the Phenylalanine and Glycine residues.

-

Self-Immolation: The cleavage of the peptide unmasks an amino group on the PAB spacer, triggering a spontaneous 1,6-electronic cascade elimination.

-

Payload Release: The PAB spacer fragments, releasing the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest of the cancer cell.

Visualization of the Mechanism and Workflows

ADC Mechanism of Action

Payload-Induced Apoptosis Signaling Pathway (Example: Exatecan)

Assuming the payload is a topoisomerase I inhibitor like Exatecan, the following signaling cascade is initiated upon its release.

References

- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 2. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

An In-depth Technical Guide to Cleavable Peptide Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy and safety of the ADC.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and specific cleavage to release the payload at the tumor site.[3][4]

Cleavable peptide linkers have become a dominant strategy in ADC design, primarily due to their susceptibility to cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[1][5][6] This targeted release mechanism enhances the therapeutic window of the ADC. This guide provides a comprehensive overview of cleavable peptide linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

Types of Cleavable Peptide Linkers and Mechanisms of Action

Enzymatically cleavable peptide linkers are designed to be recognized and cleaved by specific proteases.[5] The most common strategies involve linkers susceptible to cleavage by lysosomal proteases, such as cathepsins and legumain.[7][8]

Cathepsin-Cleavable Linkers

Cathepsins, particularly Cathepsin B, are cysteine proteases that are highly active in the acidic environment of lysosomes (pH 4.5-5.5) and are often overexpressed in various tumor types.[9] This differential expression and activity profile makes them excellent targets for ADC linker cleavage.

Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is the most widely used and well-characterized protease-cleavable linker in clinically approved and investigational ADCs.[9][10] Cathepsin B efficiently cleaves the peptide bond between citrulline and a self-immolative spacer, typically para-aminobenzyl carbamate (B1207046) (PABC).[10][11][12] Following cleavage of the dipeptide, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified, active payload.[5][13]

Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for Cathepsin B, although it is generally cleaved at a slower rate.[] A key advantage of Val-Ala linkers is their reduced hydrophobicity compared to Val-Cit, which can help mitigate ADC aggregation, especially at high drug-to-antibody ratios (DARs).[]

Phenylalanine-Lysine (Phe-Lys) Linkers: The Phe-Lys dipeptide is another substrate for Cathepsin B and has been shown to be cleaved more rapidly than Val-Cit by the isolated enzyme.[1]

Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is utilized in the highly successful ADC, Enhertu (trastuzumab deruxtecan).[7][] It is designed for cleavage by lysosomal proteases to release its potent topoisomerase I inhibitor payload.[7][]

Legumain-Cleavable Linkers

Legumain is an asparaginyl endopeptidase that is overexpressed in many cancers and is active in the acidic environment of lysosomes.[7][15] This provides an alternative enzymatic target for linker cleavage.

Asparagine (Asn)-Containing Linkers: Peptide sequences containing asparagine have been identified as substrates for legumain.[15][16] These linkers have shown excellent plasma stability and can be efficiently cleaved within the lysosome.[15][16] An advantage of some Asn-containing linkers is their increased hydrophilicity compared to Val-Cit, which can improve the pharmacokinetic properties of the ADC.[17]

Quantitative Data on Peptide Linker Cleavage

The efficiency of payload release is a critical parameter for ADC efficacy. The following tables summarize available quantitative data on the cleavage kinetics of various peptide linkers. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions.

Table 1: Relative Cleavage Rates of Cathepsin B-Sensitive Linkers

| Linker Sequence | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |

| Val-Cit | Baseline | [18] |

| Val-Ala | ~50% of Val-Cit | [][18] |

| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | [18] |

Table 2: Michaelis-Menten Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [3] |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | [3] |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | [3] |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ | [3] |

| Note: The values presented in this table are from a single source and are for illustrative purposes. Actual values will vary depending on the specific experimental conditions. |

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species.[4][19]

Methodology:

-

ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in pre-warmed plasma (e.g., human, mouse, rat) at 37°C.[20]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[20]

-

Sample Analysis:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to quantify the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze samples to quantify the intact ADC, free payload, and any payload-adducts.[19][21][22][23][24][25]

-

Cathepsin B Cleavage Assay (Fluorometric)

Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.[3]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.[26]

-

Enzyme Activation: Pre-incubate recombinant human Cathepsin B in the assay buffer for 15 minutes at 37°C.[26]

-

Substrate Preparation: Prepare serial dilutions of the fluorogenic peptide linker substrate in the assay buffer.[3]

-

-

Assay Setup (96-well plate):

-

Add activated Cathepsin B solution to the wells.

-

Initiate the reaction by adding the peptide linker substrate to the wells.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence intensity over time at regular intervals.[3]

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.[3]

-

ADC Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[1][2][5][6][10]

Methodology:

-

Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a predetermined optimal density and incubate overnight.[1][6]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control).[1][6]

-

Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[6]

Visualizations

Caption: General mechanism of action for an ADC with a cleavable peptide linker.

Caption: Experimental workflow for an enzymatic cleavage assay.

Caption: The bystander effect of ADCs with cleavable linkers.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 15. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 22. criver.com [criver.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. chromatographytoday.com [chromatographytoday.com]

- 25. Antibody Drug Conjugate Mimic Enables LC-MS Method Development Without Risk [sigmaaldrich.com]

- 26. benchchem.com [benchchem.com]

The Role of the Gly-Gly-Phe-Gly Tetrapeptide in Linker Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful ADC, trastuzumab deruxtecan (B607063) (Enhertu®). This linker's design allows for high stability in systemic circulation while enabling efficient and specific cleavage within the tumor microenvironment and inside cancer cells, leading to the targeted release of cytotoxic payloads. This technical guide provides an in-depth analysis of the GGFG linker, its cleavage mechanisms, and the experimental protocols used for its evaluation.

Mechanism of GGFG Linker Cleavage

The GGFG tetrapeptide is primarily cleaved by lysosomal cysteine proteases, with cathepsin B and cathepsin L being the key enzymes involved.[1][2] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[3] The acidic environment of the lysosome and the high concentration of proteases like cathepsins facilitate the cleavage of the peptide linker, releasing the cytotoxic drug to exert its therapeutic effect.[3]

Interestingly, studies have revealed that the GGFG linker is not only cleaved intracellularly but may also be processed by extracellular proteases like cathepsin L, which can be secreted into the tumor microenvironment.[2] This extracellular cleavage can contribute to a "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor activity.[4]

While both cathepsin B and L can cleave the GGFG linker, evidence suggests that Cathepsin L is significantly more efficient at this process.[2][5] One in vitro study demonstrated that Cathepsin L could release nearly all of the payload from a GGFG-linked ADC within 72 hours, whereas cathepsin B showed minimal activity in the same timeframe.[5] The cleavage by these proteases typically occurs at the peptide bond C-terminal to the Phenylalanine residue.

Signaling and Experimental Workflows

The following diagrams illustrate the key pathways and experimental workflows related to GGFG linker cleavage.

Quantitative Data on GGFG Linker Stability

| Linker | Condition | Stability Metric | Result | Reference |

| GGFG | Mouse Serum | % Payload Release after 14 days | ~6.6% | [6] |

| GGFG | Human Serum | % Payload Release after 14 days | Near Limit of Detection | [6] |

| GGFG | Mouse, Rat, or Human Plasma | % Drug Release over 21 days | 1-2% | [7] |

| Val-Cit | Mouse Plasma | Half-life | 80 hours | [2] |

| Phe-Lys | Mouse Plasma | Half-life | 12.5 hours | [2] |

Experimental Protocols

In Vitro Enzymatic Cleavage Assay using HPLC

This protocol outlines a method to determine the rate of GGFG linker cleavage by a specific protease, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Materials:

-

GGFG-linked ADC or a model GGFG-payload conjugate

-

Recombinant human Cathepsin B or Cathepsin L

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

-

Prepare a stock solution of the GGFG-linked compound in a suitable solvent (e.g., DMSO).

-

Activate the cathepsin enzyme according to the manufacturer's instructions, typically by pre-incubation in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, activated enzyme, and the GGFG-linked compound to initiate the reaction. A typical final concentration for the ADC is 1 mg/mL.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the chromatogram for the disappearance of the intact GGFG-linked compound and the appearance of the cleaved payload.

-

Quantify the peak areas to determine the percentage of cleavage at each time point. The rate of cleavage can be determined from the linear portion of a plot of percentage cleavage versus time.[8]

Analysis of Cleavage Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of the cleavage products.

Sample Preparation:

-

Perform the enzymatic cleavage assay as described in the HPLC protocol.

-

After quenching the reaction, dilute the samples with an appropriate solvent (e.g., 50% methanol/ethanol mixture) for LC-MS analysis.[5]

LC-MS Parameters (Example):

-

LC System: UPLC system

-

Column: C18 column suitable for small molecules

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to separate the intact conjugate, cleaved linker-payload fragments, and the free payload.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Acquire data in both full scan mode to identify all species and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification of the expected cleavage products.

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the intact GGFG-linked compound and the released payload.

-

Integrate the peak areas to quantify the amount of each species.

-

The identity of the cleavage products can be confirmed by their accurate mass and fragmentation patterns (MS/MS).

Fluorometric Assay for High-Throughput Screening

For rapid screening of linker cleavage, a fluorogenic substrate can be used. This involves synthesizing the GGFG peptide with a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) at the C-terminus and a quencher at the N-terminus. Cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

GGFG-AMC fluorogenic substrate

-

Recombinant human Cathepsin B or Cathepsin L

-

Assay Buffer (as above)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the GGFG-AMC substrate in the assay buffer.

-

Add the activated cathepsin enzyme to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 380/460 nm) at regular intervals.

-

The rate of cleavage is proportional to the rate of increase in fluorescence.

-

For detailed kinetic analysis, perform the assay at various substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax), from which kcat can be calculated.[9]

Conclusion

The Gly-Gly-Phe-Gly tetrapeptide linker plays a pivotal role in the efficacy of modern ADCs by providing a stable linkage in circulation and a specific cleavage site for lysosomal proteases within the tumor microenvironment. Its susceptibility to cleavage by both intracellular and extracellular cathepsins, particularly the highly efficient cleavage by cathepsin L, contributes to potent anti-tumor activity and a significant bystander effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of GGFG and other peptide linkers, which is essential for the rational design and optimization of next-generation ADCs. Further research to precisely quantify the kinetic parameters of GGFG cleavage by different proteases will undoubtedly contribute to a deeper understanding and refinement of this important linker technology.

References

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the Function of p-Aminobenzyl Alcohol (PAB) in Self-Immolative Linkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent cytotoxic payload is a critical determinant of both efficacy and safety. Self-immolative linkers have emerged as a sophisticated and highly effective strategy to ensure that the drug is released in its active form only at the desired site of action.[1] At the heart of many of these systems lies p-aminobenzyl alcohol (PAB), a molecular scaffold that enables a controlled, triggered release of the payload through a cascade of intramolecular reactions. This technical guide provides an in-depth exploration of the core principles, mechanisms, quantitative performance, and experimental evaluation of PAB-based self-immolative linkers.

Core Principles and Mechanism of Action

The fundamental principle of a self-immolative linker is a domino-like series of intramolecular reactions initiated by a single, specific triggering event.[1] This trigger, often an enzymatic cleavage, unmasks a reactive group that initiates a cascade of electronic rearrangements, ultimately leading to the liberation of the unmodified drug.[1] The PAB-based linkers primarily operate through a 1,6-elimination reaction.[2][3]

The most common configuration involves a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[3][4][5][6] In this construct, the amine of the PAB is connected to a trigger moiety (e.g., a dipeptide), and the benzylic alcohol is linked to the drug via a carbamate bond. The system is stable in systemic circulation. However, upon reaching the target cell, a specific enzyme, such as cathepsin B, which is often overexpressed in tumor lysosomes, cleaves the trigger.[7][8][9][10][] This cleavage exposes the aniline (B41778) amine, which, being a strong electron-donating group, initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the formation of an unstable aza-quinone methide intermediate, which subsequently fragments to release the unmodified drug, carbon dioxide, and the remnant of the PAB spacer.[8]

The following diagram illustrates the general mechanism of a Val-Cit-PAB linker cleavage:

Caption: General mechanism of action for an antibody-drug conjugate with a Val-Cit-PAB linker.

Quantitative Data on Linker Performance

The performance of a self-immolative linker is primarily assessed by its stability in circulation (plasma stability) and the rate of drug release upon triggering. The following tables summarize representative quantitative data for PAB-based linker systems.

Table 1: Plasma Stability of ADCs with PAB-based Linkers

| Linker Type | Animal Model | Time Point | % Intact ADC Remaining | Reference |

| Val-Cit-PABC-MMAE | Mouse | 4.5 days | Varies by conjugation site (Linker 5 vs. Linker 7) | [12] |

| Val-Cit-PABC-Aur0101 | SCID Mice | 96 hours | ~50% (Site F conjugation) | [12] |

| Val-Ala-PABC-MMAE | Mouse | 96 hours | >80% | [13] |

| Val-Lys-PABC-MMAE | Mouse | 96 hours | ~40% | [13] |

| Val-Arg-PABC-MMAE | Mouse | 96 hours | ~20% | [13] |

Table 2: Enzymatic Cleavage Kinetics of Peptide Linkers

| Linker Sequence | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Val-Cit | Cathepsin B | - | - | - | [14] |

| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [14] |

| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [14] |

Note: Direct comparison of kinetic parameters can be challenging as experimental conditions may vary between studies.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the characterization and selection of optimal self-immolative linkers.

Synthesis of Fmoc-Val-Cit-PAB Linker

This protocol describes a common method for the synthesis of the Fmoc-Val-Cit-PAB linker, a key component for ADC construction.[2]

Materials:

-

Fmoc-Cit-PABOH

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Flash column chromatography system

Procedure:

-

Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.

-

Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours to remove the Fmoc protecting group from citrulline.

-

Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF multiple times to ensure complete removal of piperidine.

-

Dissolve the resulting residue in DMF to a concentration of 0.1 M.

-

Add Fmoc-Val-OSu (1.2 equivalents) to the solution and stir overnight at room temperature to couple valine to citrulline.

-

Remove DMF under reduced pressure.

-

Purify the residue by flash column chromatography using a 3-12% MeOH-CH2Cl2 gradient to obtain the final Fmoc-Val-Cit-PAB product.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[7]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Protein A or G magnetic beads

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a concentration of 100 µg/mL in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Capture the ADC from the plasma samples using Protein A or G magnetic beads.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the intact ADC from the beads.

-

Analyze the samples by LC-MS/MS to quantify the amount of intact ADC, total antibody, and released payload.

Cathepsin B Cleavage Assay

This fluorometric assay evaluates the susceptibility of the peptide linker to cleavage by Cathepsin B.[8][15]

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or peptide linker conjugated to a fluorophore/quencher pair

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)

-

Activation Buffer (Assay Buffer with 5 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the peptide linker substrate in Assay Buffer.

-

Activate Cathepsin B by incubating it in Activation Buffer.

-

Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.

-

Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

The rate of cleavage is proportional to the rate of fluorescence increase.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.[9][16][17][18][19]

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and the unconjugated antibody. Include untreated cells as a control.

-

Incubate the plates for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of PAB-based self-immolative linkers.

Caption: Experimental workflow for the development and evaluation of an ADC with a PAB-based linker.

Caption: Signaling pathway of payload release initiated by enzymatic cleavage of a Val-Cit-PAB linker.

Conclusion

The p-aminobenzyl alcohol-based self-immolative linker represents a cornerstone of modern antibody-drug conjugate design. Its ability to undergo a rapid and efficient 1,6-elimination cascade following a specific enzymatic trigger allows for the controlled and targeted release of highly potent cytotoxic agents. This elegant chemical strategy significantly enhances the therapeutic window of ADCs by ensuring payload delivery at the site of action, thereby minimizing systemic toxicity. A thorough understanding of the linker's mechanism, quantitative performance, and the experimental protocols for its evaluation is paramount for the successful development of next-generation targeted therapies. The continued refinement of PAB-based and other self-immolative linker technologies will undoubtedly pave the way for even more effective and safer cancer treatments.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Hinge: An In-depth Technical Guide to the Basic Principles of Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and safety of the entire conjugate. This technical guide provides a comprehensive exploration of the fundamental principles of ADC linkers, offering detailed insights into their chemistry, classification, and the experimental methodologies used to evaluate their performance.

The Linker's Dichotomy: Balancing Stability and Payload Release

The ideal ADC linker must navigate a delicate balance: it must be sufficiently stable to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicities, yet labile enough to efficiently release the drug upon reaching the target tumor cell.[1][2] This dual requirement has driven the development of a diverse array of linker technologies, broadly categorized into two main classes: cleavable and non-cleavable linkers.

A Tale of Two Linkers: Cleavable vs. Non-Cleavable Strategies

The choice between a cleavable and non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action and therapeutic window.

Cleavable Linkers: Designed for Controlled Release

Cleavable linkers are engineered to break and release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This strategy allows for the release of an unmodified, potent payload that can, in some cases, exert a "bystander effect," killing neighboring antigen-negative tumor cells.[3] There are three primary mechanisms for cleavable linkers:

-

Protease-Cleavable Linkers: These are the most clinically successful cleavable linkers to date and contain a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[4] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[] Upon internalization and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[1][4]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[] Hydrazone linkers are a classic example, incorporating an acid-labile hydrazone bond that hydrolyzes in the acidic intracellular compartments to release the drug.[][7]

-

Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (up to 1000-fold higher) compared to the plasma.[8] Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved by intracellular GSH, liberating the payload.[8]

Non-Cleavable Linkers: Stability Through Degradation

Non-cleavable linkers form a stable covalent bond with the payload and do not have a specific cleavage site.[9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[9] This process liberates the payload still attached to the linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was conjugated. A widely used example is the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[9] ADCs with non-cleavable linkers generally exhibit greater plasma stability and may have a more favorable safety profile due to the reduced risk of premature drug release.[10]

Quantitative Analysis of Linker Properties

The selection of an optimal linker is guided by quantitative data on its stability and release kinetics. The following tables summarize key parameters for different linker types.

| Linker Type | Representative Linker | Half-Life in Human Plasma | Release Mechanism | Key Advantages | Key Disadvantages |

| Cleavable | |||||

| Protease-Sensitive | Val-Cit-PABC | ~230 hours[11][12] | Cathepsin B cleavage in lysosome | High stability in circulation, well-established | Potential for instability in rodent plasma[12] |

| pH-Sensitive | Hydrazone | Variable, generally less stable than peptide linkers | Acid hydrolysis in endosomes/lysosomes | Targeted release in acidic compartments | Potential for systemic instability[] |

| Glutathione-Sensitive | SPDB (Disulfide) | ~144 hours[11] | Reduction by intracellular glutathione | Exploits intracellular reducing environment | Potential for off-target release |

| Non-Cleavable | |||||

| Thioether | SMCC | Highly stable | Lysosomal degradation of the antibody | High plasma stability, reduced off-target toxicity | Payload released with linker and amino acid, potentially altering activity |

Note: Half-life values can vary significantly depending on the specific ADC construct, payload, and experimental conditions.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of linker performance is critical for successful ADC development. The following section outlines key experimental protocols.

Synthesis of Common ADC Linkers

4.1.1. Synthesis of a Valine-Citrulline-PABC (vc-PABC) Linker Payload Construct

This protocol describes a general multi-step synthesis of a cleavable vc-PABC linker attached to a payload (e.g., MMAE).

Materials:

-

Fmoc-Val-OH, Fmoc-Cit-OH

-

p-aminobenzyl alcohol (PAB-OH)

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HOBt, HATU)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine (B6355638) in DMF (20%)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

MMAE (or other desired payload)

-

Anhydrous DMF, DCM

-

HPLC for purification

Procedure: [13]

-

Resin Loading: Swell the resin in DCM. Dissolve Fmoc-Val-OH in DCM and add DIPEA. Add the solution to the resin and agitate.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH and coupling reagents in DMF. Add DIPEA and add the mixture to the resin.

-

Fmoc Deprotection: Repeat step 2.

-

PABC Spacer Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using the cleavage cocktail. Purify the crude product by HPLC.

-

Payload Conjugation: Dissolve the purified Fmoc-Val-Cit-PABC-OH and the payload (e.g., MMAE) in anhydrous DMF. Add coupling reagents and pyridine. Purify the final product by HPLC.

4.1.2. Synthesis and Antibody Conjugation using SMCC (Non-Cleavable Linker)

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)

-

SMCC dissolved in DMSO or DMF

-

Thiol-containing payload

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., L-cysteine)

-

Antibody Activation: Add a molar excess of SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.

-

Conjugation to Payload: Add the thiol-containing payload to the activated antibody solution. Incubate for 1-2 hours at room temperature.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching reagent.

-

Purification: Purify the final ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Linker Stability Assay in Plasma

This assay determines the stability of the ADC and the rate of premature drug release in plasma.

Procedure: [11]

-

Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Quantification of Intact ADC (ELISA):

-

Coat a microplate with an anti-human IgG antibody.

-

Add plasma samples and a standard curve of the ADC.

-

Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload.

-

Measure the signal, which is proportional to the concentration of intact ADC.

-

-

Quantification of Released Payload (LC-MS/MS):

-

Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

-

Analyze the supernatant containing the free payload by LC-MS/MS.

-

Quantify the free payload concentration using a standard curve.

-

Characterization of Antibody-Drug Conjugates

Several analytical techniques are employed to characterize the final ADC product.

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their drug-to-antibody ratio (DAR), as the addition of hydrophobic payloads increases the overall hydrophobicity of the conjugate.[15]

-

Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the ADC and its subunits (light and heavy chains), confirming successful conjugation and allowing for DAR calculation.[10]

In Vitro Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Procedure:

-

Co-culture: Co-culture antigen-positive target cells with antigen-negative bystander cells (often engineered to express a fluorescent protein for easy identification).

-

ADC Treatment: Treat the co-culture with the ADC.

-

Cell Viability Assessment: After a set incubation period, assess the viability of both cell populations using methods such as flow cytometry (to differentiate fluorescent bystander cells) or a luminescence-based cell viability assay. A decrease in the viability of the antigen-negative cells indicates a bystander effect.

Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate the fundamental workflows and signaling pathways related to ADC linkers.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: A workflow for the selection and optimization of an ADC linker.

Caption: Potential pathways leading to off-target toxicity of ADCs.

Impact of Linker Properties on Pharmacokinetics and Efficacy

The physicochemical properties of the linker, particularly its hydrophobicity, can significantly influence the pharmacokinetic profile and therapeutic index of an ADC.

-

Hydrophobicity: Many potent cytotoxic payloads are hydrophobic. Conjugating them to an antibody, especially at a high drug-to-antibody ratio (DAR), can increase the overall hydrophobicity of the ADC. This can lead to faster clearance from circulation and an increased propensity for aggregation, which can negatively impact efficacy and safety.[15][16] Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can help mitigate these effects and improve the ADC's pharmacokinetic properties.[17][18]

-

Stability and Efficacy: The stability of the linker directly correlates with the ADC's therapeutic window. A highly stable linker ensures that the payload is delivered to the tumor, maximizing efficacy.[11] Conversely, linker instability leads to premature drug release and systemic toxicity, which can limit the maximum tolerated dose.[19]

Signaling Pathways and Toxicity Considerations

While the primary mechanism of action of ADCs is the delivery of a cytotoxic payload, the linker itself can play a role in the overall safety profile. Premature release of the payload due to linker instability is a major cause of off-target toxicity.[19][20] The released payload can then indiscriminately kill healthy, rapidly dividing cells, leading to side effects commonly associated with traditional chemotherapy, such as neutropenia, peripheral neuropathy, and gastrointestinal issues.[2][3]

The specific toxicities observed are often payload-dependent. For example, ADCs with MMAE have been associated with peripheral neuropathy and neutropenia, while those with DM1 may cause thrombocytopenia and hepatotoxicity.[2] Understanding these toxicity profiles is crucial for the rational design of safer and more effective ADCs. While specific signaling pathways activated by linker cleavage byproducts are not extensively characterized, the downstream effects of the released payload on pathways controlling cell cycle, apoptosis, and DNA damage are the primary drivers of both efficacy and toxicity.[21][22]

Conclusion

The linker is a linchpin in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. A deep understanding of the chemical principles governing different linker technologies, coupled with rigorous experimental evaluation, is paramount for the development of next-generation ADCs with improved therapeutic indices. As our knowledge of tumor biology and linker chemistry continues to expand, we can anticipate the emergence of even more sophisticated linker designs that will further enhance the precision and power of this promising class of cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 9. benchchem.com [benchchem.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. benchchem.com [benchchem.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 18. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. Next-Generation ADCs Strive to Overcome Toxicities, Payload Problems - BioSpace [biospace.com]

- 21. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 22. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: MC-Gly-Gly-Phe-Gly-PAB-PNP, A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the maleimidocaproyl-Gly-Gly-Phe-Gly-p-aminobenzyl-p-nitrophenyl carbonate (MC-Gly-Gly-Phe-Gly-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols for its application in targeted cancer therapy research.

Core Properties

This compound is a cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. Its structure incorporates a maleimide (B117702) group for conjugation to antibody sulfhydryl groups, a protease-sensitive peptide sequence, a self-immolative spacer, and an activated carbonate for payload attachment.

| Property | Value | Reference |

| CAS Number | 2632342-16-4 | [1][2] |

| Molecular Formula | C₃₉H₄₁N₇O₁₂ | |

| Molecular Weight | 799.78 g/mol | [2] |

| Appearance | White to off-white solid | [] |

| Purity | >96% | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][] |

Mechanism of Action: Targeted Drug Release

The efficacy of ADCs developed with this compound hinges on the selective cleavage of the linker within the target cancer cells. This process ensures that the potent cytotoxic payload is released preferentially at the tumor site, minimizing systemic toxicity.

The mechanism involves several key steps:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle containing a variety of proteases.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Phe-Gly peptide sequence of the linker.[1] This sequence is designed for efficient enzymatic degradation.

-

Self-Immolation: Cleavage of the peptide linker initiates a spontaneous 1,6-elimination reaction in the p-aminobenzyl (PAB) spacer. This self-immolative process results in the release of the unmodified cytotoxic drug and carbon dioxide.

-

Payload-Induced Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.

Signaling Pathway for ADC Action

Caption: General mechanism of action for an ADC utilizing a protease-cleavable linker.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of a drug-linker conjugate and its subsequent conjugation to an antibody. These protocols are based on methodologies for similar cleavable linkers and should be optimized for specific antibodies and payloads.

Synthesis of the Drug-Linker Conjugate

This procedure describes the reaction of the p-nitrophenyl (PNP) activated ester of the linker with an amine-containing cytotoxic payload.

-

Reagent Preparation:

-

Dissolve this compound in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dissolve the amine-containing cytotoxic payload (e.g., a derivative of auristatin or doxorubicin) in the same solvent.

-

-

Reaction:

-

Combine the solutions of the linker and the payload. An excess of the linker may be used to ensure complete consumption of the payload.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction.

-

Allow the reaction to proceed at room temperature with stirring for 2-4 hours.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the desired drug-linker conjugate.

-

Once the reaction is complete, purify the drug-linker conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization:

-

Lyophilize the purified fractions to obtain the solid drug-linker conjugate.

-

Antibody-Drug Conjugation

This protocol outlines the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.

-

Antibody Preparation:

-

If necessary, partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours. The molar excess of TCEP should be optimized for the specific antibody.

-

Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.4) using a desalting column or diafiltration.

-

-

Conjugation Reaction:

-

Dissolve the purified drug-linker conjugate in a co-solvent such as DMSO.

-

Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 4-8 fold) is used. The final concentration of the co-solvent should generally be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a thiol-containing reagent, such as N-acetylcysteine.

-

Purify the resulting ADC from unconjugated drug-linker and other reagents. This is typically achieved by size-exclusion chromatography (SEC) or tangential flow filtration.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.

-

Experimental Workflow for ADC Synthesis

Caption: A generalized workflow for the synthesis of an ADC using a maleimide-containing linker.

This guide provides foundational information for the use of this compound in ADC research. Researchers should consult relevant literature and perform appropriate optimization for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP, a crucial linker-payload component used in the development of Antibody-Drug Conjugates (ADCs). This document outlines the multi-step synthesis, including peptide chain elongation, maleimide (B117702) functionalization, p-aminobenzyl alcohol (PAB) spacer attachment, and activation with p-nitrophenyl (PNP) carbonate.

Introduction

This compound is a cleavable ADC linker designed for targeted cancer therapy. It comprises several key functional units:

-

Maleimidocaproyl (MC) group: Enables covalent conjugation to thiol groups present on monoclonal antibodies.

-

Gly-Gly-Phe-Gly tetrapeptide: A substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for specific cleavage and release of the cytotoxic payload within the target cancer cells.

-

p-Aminobenzyl (PAB) self-immolative spacer: Upon enzymatic cleavage of the peptide, the PAB spacer undergoes spontaneous 1,6-elimination to release the conjugated drug in its active form.

-

p-Nitrophenyl (PNP) carbonate: An activated group that facilitates the efficient conjugation of the linker to hydroxyl or amine-containing cytotoxic payloads.

The controlled synthesis and purification of this linker are critical for the efficacy and safety of the resulting ADC.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that can be performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. The general workflow is depicted below.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available instrumentation.

Materials and Reagents

| Reagent | Supplier | Purity |

| Fmoc-Gly-OH | Standard Supplier | >99% |

| Fmoc-Phe-OH | Standard Supplier | >99% |

| Rink Amide Resin | Standard Supplier | 100-200 mesh |

| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | >99% |

| Hydroxybenzotriazole (HOBt) | Standard Supplier | >99% |

| Piperidine (B6355638) | Standard Supplier | >99% |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |

| Dichloromethane (DCM) | Standard Supplier | Anhydrous |

| Trifluoroacetic acid (TFA) | Standard Supplier | >99% |

| Triisopropylsilane (TIS) | Standard Supplier | >98% |

| 6-Maleimidohexanoic acid | Standard Supplier | >98% |

| p-Aminobenzyl alcohol | Standard Supplier | >99% |

| p-Nitrophenyl chloroformate | Standard Supplier | >98% |

| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | >99% |

| Pyridine (B92270) | Standard Supplier | Anhydrous |

| Diethyl ether | Standard Supplier | ACS Grade |

| Acetonitrile (ACN) | Standard Supplier | HPLC Grade |

| Water | Standard Supplier | HPLC Grade |

Step 1-5: Solid-Phase Synthesis of H₂N-Gly-Gly-Phe-Gly-Resin

This procedure is based on standard Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Gly):

-

Pre-activate Fmoc-Gly-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Subsequent Amino Acid Couplings (Phe, Gly, Gly):

-

Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially.

-

-

Final Fmoc Deprotection:

-

Perform the final Fmoc deprotection as described in step 3 to yield H₂N-Gly-Gly-Phe-Gly-Resin.

-

| Step | Reagent | Equivalents | Reaction Time |

| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt | 3 | 2 hours |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 20 minutes |

Step 6: Coupling of Maleimidocaproic Acid

Protocol:

-

Swell the H₂N-Gly-Gly-Phe-Gly-Resin in DMF.

-

In a separate vessel, dissolve 6-Maleimidohexanoic acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the solution to the resin and shake at room temperature for 4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.

Step 7: Cleavage of MC-Gly-Gly-Phe-Gly-OH from Resin

Protocol:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude MC-Gly-Gly-Phe-Gly-OH peptide under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

Step 8: Synthesis of MC-Gly-Gly-Phe-Gly-PAB-OH

Protocol:

-

Dissolve the purified MC-Gly-Gly-Phe-Gly-OH (1 eq), p-aminobenzyl alcohol (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.

-

Cool the solution to 0°C and add DIC (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica (B1680970) gel chromatography.

Step 9: Synthesis of this compound

Protocol:

-

Dissolve MC-Gly-Gly-Phe-Gly-PAB-OH (1 eq) in anhydrous DCM and cool to 0°C.

-

Add pyridine (2 eq) followed by a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM dropwise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by silica gel chromatography.

| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| SPPS | Fmoc-amino acids, DIC, HOBt, Piperidine | DMF | RT | 2-4 hours/cycle |

| Maleimide Coupling | 6-Maleimidohexanoic acid, DIC, HOBt | DMF | RT | 4 hours |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | RT | 2 hours |

| PAB Coupling | p-Aminobenzyl alcohol, DIC, HOBt | DMF | 0°C to RT | 16 hours |

| PNP Activation | p-Nitrophenyl chloroformate, Pyridine | DCM | 0°C to RT | 5 hours |

Characterization

The identity and purity of the final product and intermediates should be confirmed by:

-

LC-MS: To confirm the molecular weight.

-

¹H NMR: To confirm the structure.

-

HPLC: To determine the purity.

Signaling Pathway: Payload Release

The this compound linker is designed for intracellular cleavage by lysosomal enzymes, leading to the release of the conjugated payload.

Application Notes: Utilizing MC-Gly-Gly-Phe-Gly-PAB-PNP for ADC Construction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycyl-para-aminobenzyl-para-nitrophenyl carbonate (MC-Gly-Gly-Phe-Gly-PAB-PNP) linker in the construction of Antibody-Drug Conjugates (ADCs). This linker system is designed for selective cleavage by lysosomal proteases, ensuring targeted drug release within cancer cells.

Introduction to the this compound Linker

The this compound is a state-of-the-art linker system employed in the development of ADCs. It comprises several key functional units:

-

Maleimidocaproyl (MC) Group: This unit provides a reactive maleimide (B117702) moiety that specifically and covalently bonds to free thiol groups, which are typically generated by the reduction of interchain disulfide bonds on a monoclonal antibody (mAb).

-

Gly-Gly-Phe-Gly Peptide Sequence: This tetrapeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for drug release, ensuring that the cytotoxic payload is liberated preferentially inside the target cancer cells.

-

para-aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the spontaneous release of the active drug.

-

para-nitrophenyl (PNP) Carbonate: This is an activated carbonate group that serves as a reactive handle for the attachment of a cytotoxic payload (drug). The drug, typically containing a hydroxyl or amino group, displaces the p-nitrophenoxy leaving group to form a stable carbamate (B1207046) linkage.

The combination of these elements results in an ADC that is stable in systemic circulation and capable of targeted drug delivery and release upon internalization into antigen-positive tumor cells.

ADC Construction Workflow

The overall process for constructing an ADC using the this compound linker involves a multi-step approach, beginning with the antibody and culminating in a purified, well-characterized ADC.

Figure 1: General workflow for the construction of an Antibody-Drug Conjugate.

Detailed Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.4

Procedure:

-

Prepare a stock solution of TCEP (e.g., 10 mM) in the reaction buffer.

-

Dilute the mAb to a concentration of 5-10 mg/mL in the reaction buffer.

-

Add TCEP to the mAb solution to achieve a final molar excess of 2.5 to 4 equivalents of TCEP per mole of mAb. The exact ratio may need optimization depending on the specific antibody.

-